molecular formula C7H4BrClN2 B1523551 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-96-3

3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1523551
M. Wt: 231.48 g/mol
InChI Key: AACITGQBOLOMOP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound . It is also known as 3-Bromo-5-azaindole .


Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is C7H4BrClN2 . It includes a pyrrole ring and a pyrazine ring .


Physical And Chemical Properties Analysis

The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Halogenated Pyrrolopyridine Derivatives in Organic Synthesis

Halogenated pyrrolopyridines, including compounds similar to 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, are crucial intermediates in organic synthesis. They serve as building blocks for the construction of complex molecules due to their reactivity towards nucleophilic substitution, cross-coupling reactions, and as precursors for the synthesis of various heterocyclic compounds. For instance, the direct halogenation of thieno[2,3-b]pyridine to its bromo derivatives showcases the utility of halogen atoms in facilitating further chemical transformations (Klemm et al., 1974).

Material Science and Polyelectrolytes

In materials science, brominated pyridine derivatives have been utilized to synthesize novel polyelectrolytes. For example, hyperbranched poly[bis(alkylene)pyridinium]s were synthesized from brominated pyridine compounds, demonstrating the role of these halogenated intermediates in creating new materials with potential applications in electronics, catalysis, and as functional polymers (Monmoton et al., 2008).

Chemical Engineering and Synthesis Methodologies

The synthesis of complex molecules often relies on halogenated intermediates for their high reactivity and versatility in chemical reactions. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, exemplifies the strategic use of bromo-chloro pyridine derivatives in synthesizing agriculturally relevant compounds (Niu Wen-bo, 2011).

Structural and Spectroscopic Studies

Studies on the structural features of compounds containing halogenated motifs, such as 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, are essential for understanding their chemical behavior and reactivity. The influence of halogen type on the structural features of compounds has been investigated, providing insights into the molecular packing, halogen bonding, and crystal structures, which are crucial for designing new materials and pharmaceuticals (Dmitrienko et al., 2017).

Safety And Hazards

The compound may cause skin and eye irritation .

properties

IUPAC Name

3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACITGQBOLOMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694643
Record name 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

CAS RN

1167056-96-3
Record name 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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